N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-succinamic acid
N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-succinamic acid
Brand Name:
Vulcanchem
CAS No.:
313233-60-2
VCID:
VC21429288
InChI:
InChI=1S/C18H16N2O3S/c1-11-2-7-14-15(10-11)24-18(20-14)12-3-5-13(6-4-12)19-16(21)8-9-17(22)23/h2-7,10H,8-9H2,1H3,(H,19,21)(H,22,23)
SMILES:
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCC(=O)O
Molecular Formula:
C18H16N2O3S
Molecular Weight:
340.4g/mol
N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-succinamic acid
CAS No.: 313233-60-2
Cat. No.: VC21429288
Molecular Formula: C18H16N2O3S
Molecular Weight: 340.4g/mol
* For research use only. Not for human or veterinary use.
![N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-succinamic acid - 313233-60-2](/images/no_structure.jpg)
Specification
CAS No. | 313233-60-2 |
---|---|
Molecular Formula | C18H16N2O3S |
Molecular Weight | 340.4g/mol |
IUPAC Name | 4-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C18H16N2O3S/c1-11-2-7-14-15(10-11)24-18(20-14)12-3-5-13(6-4-12)19-16(21)8-9-17(22)23/h2-7,10H,8-9H2,1H3,(H,19,21)(H,22,23) |
Standard InChI Key | RVPPKPDANXARLG-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCC(=O)O |
Canonical SMILES | CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCC(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator